Home > Products > Screening Compounds P4138 > β-CGRP, human TFA
β-CGRP, human TFA -

β-CGRP, human TFA

Catalog Number: EVT-242765
CAS Number:
Molecular Formula: C₁₆₄H₂₆₈F₃N₅₁O₅₀S₃
Molecular Weight: 3907.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
β-CGRP, human TFA is one of calcitonin peptides, acts via the complex of calcitonin-receptor-like receptor (CRLR) and receptor-activity-modifying protein (RAMP), with IC50s of 1 nM and 300 nM for CRLR/RAMP1 and CRLR/RAMP2 in cells.
Synthesis Analysis

The synthesis of β-CGRP typically involves solid-phase peptide synthesis, a widely used method for producing peptides. The process includes:

  1. Resin Preparation: The peptide chain is built on a solid support resin using either Fmoc (9-fluorenylmethyloxycarbonyl) or t-Boc (tert-butyloxycarbonyl) chemistry.
  2. Amino Acid Coupling: Each amino acid is sequentially added to the growing chain through coupling reactions, often requiring double coupling to ensure high yields.
  3. Cleavage from Resin: Once synthesis is complete, β-CGRP is cleaved from the resin using trifluoroacetic acid combined with triisopropylsilane and water, typically at room temperature for several hours.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials .
Molecular Structure Analysis

The molecular structure of β-CGRP consists of 37 amino acids with a disulfide bridge that stabilizes its conformation. The peptide has a specific sequence that includes critical residues essential for its biological activity.

Structural Data

  • Molecular Formula: C_151H_201N_39O_39S_2
  • Molecular Weight: Approximately 3,400 Da
  • 3D Structure: The structure features an alpha-helix and beta-sheet configuration, which are critical for its receptor binding capabilities.
Chemical Reactions Analysis

β-CGRP participates in several chemical reactions, particularly those involving receptor binding and signaling pathways:

  1. Receptor Binding: β-CGRP binds to specific receptors (CGRP receptors) which are G protein-coupled receptors located on various cell types.
  2. Signal Transduction: Upon binding, it activates intracellular signaling cascades that lead to vasodilation and modulation of pain pathways.
  3. Degradation: The peptide can be enzymatically degraded by peptidases, which hydrolyze its bonds, resulting in inactive fragments.
Mechanism of Action

The mechanism of action for β-CGRP involves its interaction with CGRP receptors on target cells:

  1. Binding: When released into circulation or at nerve terminals, β-CGRP binds to its receptors (CGRP1 and CGRP2).
  2. Activation of Signaling Pathways: This binding activates adenylate cyclase via G proteins, increasing cyclic adenosine monophosphate levels within cells.
  3. Physiological Effects: The increase in cyclic adenosine monophosphate leads to smooth muscle relaxation (vasodilation) and inhibition of neurotransmitter release involved in pain signaling .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when lyophilized.
  • Solubility: Highly soluble in water and dimethyl sulfoxide.

Chemical Properties

  • Stability: Sensitive to heat and acidic conditions; should be stored at low temperatures.
  • pH Sensitivity: Optimal activity at physiological pH (around 7.4).

Relevant Data

  • Melting Point: Not well-defined due to its peptide nature but generally stable below 60°C.
  • Storage Conditions: Recommended storage at -20°C for long-term stability.
Applications

β-CGRP has significant applications in scientific research and clinical settings:

  • Migraine Treatment: As a key player in migraine pathophysiology, antagonists targeting β-CGRP are being developed as effective treatments for migraine sufferers.
  • Cardiovascular Research: Its role as a vasodilator makes it crucial for studies related to cardiovascular health and diseases.
  • Pain Management Studies: Investigating its mechanisms can lead to new analgesic therapies targeting pain pathways influenced by neuropeptides.
Molecular Characterization and Receptor Interaction Mechanisms

Structural Determinants of β-CGRP Binding to CRLR/RAMP Heterodimeric Complexes

β-Calcitonin gene-related peptide (β-CGRP) exerts its biological effects through activation of the calcitonin receptor-like receptor (CLR) in complex with receptor activity-modifying protein 1 (RAMP1). This heterodimeric assembly forms a functional G protein-coupled receptor (GPCR) with a well-defined peptide-binding cleft. The crystal structure of the CLR/RAMP1 extracellular domain (ECD) complex reveals that β-CGRP recognition involves bipartite interactions:

  • CLR ECD contributions: The N-terminal α-helix (residues Glu36-Arg67) and adjacent loops form a hydrophobic groove accommodating the C-terminal segment of β-CGRP (residues Tyr27-Phe37) [2] [6]. Three conserved disulfide bonds (Cys48-Cys74, Cys65-Cys105, Cys88-Cys127) stabilize the ECD fold [2].
  • RAMP1 ECD contributions: The tri-helical bundle (α1-α3) of RAMP1 docks alongside CLR, with residues Trp74, Glu101, and Phe83/W84 directly contacting β-CGRP’s His10 and Arg11 via hydrogen bonding and van der Waals interactions [1] [6]. This creates a composite interface critical for high-affinity binding (Table 1).

Table 1: Key Structural Determinants of β-CGRP Binding

Receptor ComponentCritical ResiduesInteraction with β-CGRP
CLR ECDGlu36, Arg67, Phe49Hydrophobic groove for C-terminal amphipathic helix
RAMP1 ECDTrp74, Glu101, Phe83Polar contacts with N-terminal residues
Composite interfaceCLR:RAMP1 salt bridgesStabilization of peptide-binding cleft

Mutagenesis studies confirm that disruption of CLR Phe49 or RAMP1 Trp74 reduces β-CGRP affinity by >100-fold, underscoring their essential roles [1] [6].

Differential Affinity Profiling of β-CGRP for CRLR/RAMP1 vs. CRLR/RAMP2 Subtypes

β-CGRP exhibits subtype-selective binding dictated by RAMP identity. Functional studies demonstrate:

  • CRLR/RAMP1: High-affinity binding (Kd = 0.8–1.2 nM) and potent cAMP signaling (EC50 = 1.5 nM) [7]. RAMP1’s Trp74 and Phe83 create a sterically constrained pocket optimal for accommodating β-CGRP’s Arg11 and Phe37 [2].
  • CRLR/RAMP2: 300-fold lower affinity (Kd = 300–400 nM) and minimal cAMP production [7]. Structural analyses reveal that RAMP2’s shorter α2-helix and divergent residues (e.g., Asn58 vs. Trp74 in RAMP1) preclude formation of a complementary interface with β-CGRP’s N-terminal domain [2].

Table 2: Affinity and Signaling Profiles of β-CGRP Across Receptor Subtypes

Receptor ComplexBinding Affinity (Kd, nM)cAMP EC50 (nM)Key Discriminatory Residues
CRLR/RAMP10.8–1.21.5RAMP1 Trp74, Phe83
CRLR/RAMP2300–400>1000RAMP2 Asn58, Gly75

This specificity is physiologically significant, as tissues expressing RAMP1 (e.g., sensory neurons) exhibit robust β-CGRP responsiveness, while RAMP2-rich sites (e.g., vascular endothelium) favor adrenomedullin signaling [7].

Allosteric Modulation of Receptor Conformational Dynamics by β-CGRP

β-CGRP binding induces allosteric transitions across the CLR/RAMP1 complex, facilitating G protein coupling:

  • Conformational propagation: Engagement of the CLR ECD triggers reorganization of the transmembrane domain (TMD), characterized by outward movement of transmembrane helix 6 (TM6) by 12–14 Å and rotation of TM3/TM5 [3] [10]. This opens the cytoplasmic Gs-protein coupling site.
  • RAMP1 as an allosteric modulator: RAMP1 stabilizes an active CLR conformation via its transmembrane helix, which constrains TM7 and enhances β-CGRP efficacy. Photo-crosslinking studies show that RAMP1’s intracellular domain reduces basal receptor activity while amplifying agonist-induced signaling [8] [10].
  • Arrestin recruitment: β-CGRP binding promotes phosphorylation of CLR’s C-terminus, enabling β-arrestin recruitment and receptor internalization. This process is dynamin-dependent and requires an intact RAMP1-CLR interface [8].

Notably, β-CGRP’s allosteric effects differ from orthosteric antagonists (e.g., olcegepant), which lock the ECD in an inactive conformation, preventing TM6 movement [6] [10]. This dynamic modulation underscores the therapeutic potential of targeting allosteric sites for selective pathway modulation.

Properties

Product Name

β-CGRP, human TFA

Molecular Formula

C₁₆₄H₂₆₈F₃N₅₁O₅₀S₃

Molecular Weight

3907.38

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.